(R)-3-(tert-Butyldimethylsilyloxy) piperidine

Silyl ether stability Protecting group strategy Acidic hydrolysis

(R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1374144-82-7) is a chiral piperidine derivative in which the 3-hydroxyl group of (R)-3-hydroxypiperidine is protected as a tert-butyldimethylsilyl (TBS) ether. This single-enantiomer building block (molecular formula C₁₁H₂₅NOSi; MW 215.41 g/mol) serves as a protected intermediate for the installation of the (R)-3-hydroxypiperidine scaffold into pharmaceutical candidates.

Molecular Formula C11H25NOSi
Molecular Weight 215.412
CAS No. 1374144-82-7
Cat. No. B2438894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(tert-Butyldimethylsilyloxy) piperidine
CAS1374144-82-7
Molecular FormulaC11H25NOSi
Molecular Weight215.412
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCCNC1
InChIInChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1
InChIKeyUVNBNPBGKCEBMX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1374144-82-7): Chiral Building Block for Drug Discovery


(R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1374144-82-7) is a chiral piperidine derivative in which the 3-hydroxyl group of (R)-3-hydroxypiperidine is protected as a tert-butyldimethylsilyl (TBS) ether . This single-enantiomer building block (molecular formula C₁₁H₂₅NOSi; MW 215.41 g/mol) serves as a protected intermediate for the installation of the (R)-3-hydroxypiperidine scaffold into pharmaceutical candidates [1]. The TBS group provides a defined stability profile that is distinct from other silyl protecting groups, enabling selective deprotection strategies in multi-step syntheses .

Why Generic (R)-3-Hydroxypiperidine or Racemic Mixtures Cannot Replace (R)-3-(tert-Butyldimethylsilyloxy)piperidine


Direct substitution of (R)-3-(tert-butyldimethylsilyloxy)piperidine with unprotected (R)-3-hydroxypiperidine, its racemate, or regioisomeric analogs introduces substantial risks in multi-step pharmaceutical syntheses. The unprotected 3-hydroxypiperidine is polar, poorly soluble in organic solvents, and prone to side reactions (oxidation, N-alkylation, and elimination) that lower overall yields [1]. The racemic mixture yields diastereomeric products that require costly chiral separation and reduce stereochemical fidelity [2]. Regioisomeric variants such as 4-O-TBS-piperidine alter the spatial orientation of the hydroxyl group, leading to different pharmacophoric geometries in the final drug molecule [3]. The quantitative evidence below demonstrates why this specific (R)-TBS-protected scaffold is not interchangeable with any close analog.

Quantitative Differentiation Evidence for (R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1374144-82-7)


Acidic Stability of TBS vs TMS: 20,000-Fold Advantage for the (R)-TBS-Protected Scaffold

The tert-butyldimethylsilyl (TBS) protecting group in (R)-3-(tert-butyldimethylsilyloxy)piperidine confers a relative acidic stability that is 20,000-fold greater than the trimethylsilyl (TMS) analog [1]. This stability hierarchy (TMS = 1 < TES = 64 < TBS = 20,000 < TIPS = 700,000 < TBDPS = 5,000,000) is a well-established property of silyl ethers [1]. For the piperidine scaffold, this means the TBS-protected (R)-enantiomer can withstand mildly acidic work-up conditions (e.g., pH 3-5) that would cleave a TMS-protected analog within minutes .

Silyl ether stability Protecting group strategy Acidic hydrolysis

Enantiomeric Configuration Controls Pharmacologically Relevant Scaffold Geometry: (R) vs (S) Differentiation

The (R)-enantiomer of 3-(tert-butyldimethylsilyloxy)piperidine is specifically employed in the synthesis of GPCR modulators and enzyme inhibitors, whereas the (S)-enantiomer (CAS 1374144-82-7, also assigned to the (S)-form by MolCore and Leyan) has been utilized in JNK inhibitor programs such as WO2022048684A1 [1][2]. The two enantiomers produce diastereomeric products when coupled to chiral drug scaffolds, leading to distinct biological outcomes [3]. Swapping (R) for (S) results in a different spatial presentation of the 3-hydroxypiperidine moiety, which can alter target binding by orders of magnitude [3].

Chiral building block Enantioselective synthesis GPCR modulator

Predicted Physicochemical Properties vs Regioisomeric 4-O-TBS-Piperidine: Impact on Reaction Design and Solubility

The predicted boiling point of (R)-3-(tert-butyldimethylsilyloxy)piperidine is 236.2 ± 33.0 °C, with a density of 0.88 ± 0.1 g/cm³ and a pKa of 9.35 ± 0.10 . The predicted LogP is 2.76 . In contrast, the regioisomeric 4-((tert-butyldimethylsilyl)oxy)piperidine has a different spatial arrangement that alters hydrogen-bonding capability and molecular recognition [1]. The 3-O-TBS substitution places the protected hydroxyl in a position that, upon deprotection, yields the biologically privileged 3-hydroxypiperidine pharmacophore, whereas the 4-O-TBS regioisomer yields the 4-hydroxypiperidine scaffold, which has different biological target preferences [1].

Physicochemical properties LogP Solubility Regioisomer comparison

Patent Landscape: 39 Patents Cite the 3-(tert-Butyldimethylsilyloxy)piperidine Scaffold, Signaling Broad Utility Across Drug Classes

The core scaffold 3-[(tert-butyldimethylsilyl)oxy]piperidine (encompassing both enantiomers and the racemate) appears in 39 patents, compared to 0 primary literature articles, as indexed by PubChemLite [1]. This patent-heavy profile indicates that the compound is predominantly used in proprietary pharmaceutical research rather than in academic published studies. By comparison, related 4-substituted TBS-piperidine analogs appear in fewer patent families, reflecting the higher pharmaceutical relevance of the 3-hydroxy substitution pattern [2].

Patent analysis Drug intermediate Intellectual property

Procurement-Ready Application Scenarios for (R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1374144-82-7)


Synthesis of GPCR Modulators Requiring (R)-3-Hydroxypiperidine as a Key Pharmacophoric Element

Medicinal chemistry teams developing GPCR-targeted therapeutics can directly employ (R)-3-(tert-butyldimethylsilyloxy)piperidine as a protected chiral intermediate. The TBS group withstands multi-step reaction sequences (e.g., N-alkylation, amide coupling, and Suzuki-Miyaura cross-couplings) and is cleaved quantitatively with TBAF in THF at room temperature to release the free (R)-3-hydroxypiperidine for final coupling [1]. The (R)-configuration is critical for GPCR modulator programs, where the spatial orientation of the 3-hydroxyl group determines receptor subtype selectivity [1].

Enzyme Inhibitor Programs Requiring Acid-Stable Protected Chiral Amine Intermediates

The 20,000-fold acid stability advantage of TBS over TMS makes this compound suitable for synthetic routes that involve acidic work-up steps (e.g., Boc deprotection with TFA, acidic ion-exchange purification) . Unlike TMS-protected analogs, which would undergo premature deprotection under these conditions, the TBS ether remains intact, preserving the chiral integrity of the (R)-3-hydroxypiperidine moiety throughout the synthesis .

Proprietary Drug Discovery Programs Building on Patent-Protected Piperidine Scaffolds

Organizations pursuing novel IP in the kinase, GPCR, or antiviral space can leverage the established 39-patent landscape of the 3-O-TBS-piperidine scaffold as a foundation for structure-activity relationship (SAR) exploration [2]. The (R)-enantiomer specifically maps to enzyme inhibitor and GPCR modulator patent families, providing a well-precedented starting point for lead optimization while minimizing the risk of infringing on (S)-enantiomer-dominated JNK inhibitor patents [2].

Asymmetric Synthesis of 3-Hydroxypiperidine-Containing Natural Products and Alkaloids

The (R)-TBS-protected piperidine serves as a chiral pool starting material for the total synthesis of 3-hydroxypiperidine alkaloids and azasugars [3]. The TBS group allows selective deprotection in the presence of other sensitive functionality (e.g., epoxides, esters, and N-protecting groups), enabling convergent synthetic strategies with high overall yields [3].

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